Boc-Epsilon-Aminocaproic acid

Description

BenchChem offers high-quality Boc-Epsilon-Aminocaproic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Epsilon-Aminocaproic acid including the price, delivery time, and more detailed information at info@benchchem.com.

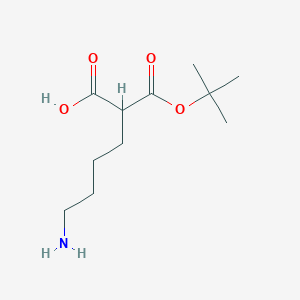

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(9(13)14)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,14) |

InChI Key |

VNTPPTFQTSGONS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of Boc-Epsilon-Aminocaproic Acid in Linkerology and Peptide Synthesis

[1]

Executive Summary

Boc-Epsilon-Aminocaproic acid (Boc-6-aminohexanoic acid; Boc-6-Ahx-OH) is a critical bifunctional spacer used in medicinal chemistry, specifically within Linkerology —the science of optimizing the distance and flexibility between functional moieties.[1] Unlike rigid aromatic spacers or hydrophilic PEG chains, Boc-6-Ahx-OH provides a hydrophobic, flexible C6 alkyl chain that minimizes steric clashes while maintaining organic solubility.[1]

This guide details the physicochemical profile, mechanistic utility, and validated experimental protocols for deploying Boc-6-Ahx-OH in PROTAC® chimera design and Solid-Phase Peptide Synthesis (SPPS).[1]

Part 1: Technical Datasheet & Chemical Profile

The following data consolidates physical properties essential for experimental planning.

| Property | Specification |

| Chemical Name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid |

| Common Abbreviations | Boc-6-Ahx-OH; Boc-ε-Acp-OH |

| CAS Number | 6404-29-1 |

| Molecular Formula | |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 35–40 °C |

| Solubility | Soluble in DCM, DMF, EtOAc, Chloroform.[1][2][3][4][] Slightly soluble in water.[1] |

| pKa | ~4.76 (Carboxylic acid) |

| Storage | 2–8 °C (Desiccated); Stable for >2 years if kept dry.[1] |

Part 2: Mechanistic Role in Linkerology

The "Goldilocks" Spacer

In drug design, particularly Proteolysis Targeting Chimeras (PROTACs) , the linker is not merely a connector; it dictates the thermodynamic stability of the ternary complex (Target Protein—PROTAC—E3 Ligase).

-

Steric Relief: The 6-carbon alkyl chain provides approximately 7–9 Å of spacing.[1] This is often the optimal distance to prevent steric clash between two bulky ligands (e.g., a VHL ligand and a kinase inhibitor) without introducing excessive entropy that hinders binding.

-

Hydrophobicity Modulation: Unlike Polyethylene Glycol (PEG) linkers, which increase water solubility, the alkyl chain of Boc-6-Ahx-OH adds lipophilicity (

).[1] This is strategically used to balance the polarity of highly polar warheads, improving cell membrane permeability. -

Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group is acid-labile (removed by TFA), making it orthogonal to Fmoc-based synthesis strategies (removed by base/piperidine).[1] This allows for precise, site-specific introduction of the spacer during complex molecule assembly.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Coupling (Fmoc Strategy Context)

Context: Introducing the spacer onto a resin-bound peptide or ligand.[1]

Reagents:

-

Boc-6-Ahx-OH (3–5 equivalents relative to resin loading)[1]

-

Coupling Reagent: HATU or HBTU (0.95 eq relative to acid)[1]

-

Base: DIEA (Diisopropylethylamine) (2 eq relative to acid)[1]

-

Solvent: Anhydrous DMF

Step-by-Step Workflow:

-

Activation: Dissolve Boc-6-Ahx-OH and HATU in minimal dry DMF. Add DIEA. The solution should turn slightly yellow. Allow pre-activation for 2–3 minutes . Why? Pre-activation ensures the formation of the active ester before contact with the resin, reducing racemization risks (though minimal for this achiral molecule) and increasing coupling efficiency.

-

Coupling: Add the activated mixture to the resin (preswollen in DMF). Shake/agitate at Room Temperature (RT) for 45–60 minutes .

-

Validation (Kaiser Test): Wash resin (3x DMF, 3x DCM). Perform a Kaiser test.[1] A negative result (beads remain yellow/white, solution is clear) confirms complete coupling of the carboxylic acid to the resin-bound amine.

-

Capping (Optional): If the Kaiser test is slightly positive, re-couple or cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol B: Boc Deprotection & Isolation

Context: Removing the protecting group to reveal the primary amine for further functionalization.

Reagents:

-

Scavenger (Triisopropylsilane - TIPS) Only required if sensitive residues like Trp/Met are present.[1]

Step-by-Step Workflow:

-

Reaction Setup: Dissolve the intermediate in DCM (concentration ~0.1 M).

-

Acidolysis: Add TFA to create a 1:1 (v/v) TFA:DCM solution.

-

Note: Gas evolution (

and Isobutylene) will occur. Ensure the vessel is vented.

-

-

Incubation: Stir at RT for 30–60 minutes .

-

Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will turn blue/purple) or LC-MS (Mass shift: -100 Da).[1]

-

-

Workup (Critical for Purity):

-

Neutralization: The product exists as a TFA salt (

).[1] For the next coupling, neutralize in situ with excess DIEA, or perform a basic extraction (DCM vs. Sat.

Part 4: Visualization of Workflows

Diagram 1: Chemical Synthesis Logic

This diagram illustrates the flow from protected linker to active pharmaceutical ingredient (API) precursor.

Caption: Step-wise chemical transformation of Boc-6-Ahx-OH during ligand assembly.

Diagram 2: PROTAC Architecture

Visualizing where the Boc-6-Ahx moiety fits within the ternary complex.[1]

Caption: Structural role of the 6-aminohexanoic spacer in bridging Warhead and E3 Ligand.

Part 5: Quality Control & Self-Validation[1]

To ensure the integrity of your linker before committing expensive warheads/ligands:

-

NMR Validation (

NMR in -

TLC Monitoring:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637602, 6-((tert-Butoxycarbonyl)amino)hexanoic acid.[1] Retrieved from [Link][1]

-

Maple, H. J., et al. (2012). Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters.[1][7][8] (Discusses linker length optimization).

-

Common Organic Chemistry. Boc Deprotection Mechanism and Protocols. Retrieved from [Link]

Sources

- 1. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-6-Ahx-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Boc-Epsilon-Aminocaproic Acid: Properties, Protocols, and Applications

Introduction: The Versatile Workhorse of Peptide Chemistry and Bioconjugation

In the landscape of modern drug development and molecular biology, the precise assembly and modification of biomolecules is paramount. Among the vast toolkit of chemical reagents available to researchers, Boc-Epsilon-Aminocaproic acid (Boc-6-aminohexanoic acid) stands out as a uniquely versatile and indispensable building block. This N-terminally protected amino acid derivative serves a dual purpose: as a flexible linker to introduce spatial separation between functional moieties and as a foundational component in solid-phase peptide synthesis (SPPS).

Its structure, featuring a six-carbon aliphatic chain, provides a flexible, hydrophilic spacer, while the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for controlled, orthogonal deprotection strategies. This guide provides an in-depth examination of the core chemical properties of Boc-Epsilon-Aminocaproic acid, details field-proven protocols for its application, and explores its significance for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. Boc-Epsilon-Aminocaproic acid is a white crystalline powder under standard conditions, and its behavior in various solvents and thermal conditions dictates its handling and application in synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 6404-29-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][4] |

| Molecular Weight | 231.29 g/mol | [3][4] |

| Melting Point | 35-40 °C | [1] |

| Boiling Point | 166 °C at 0.3 mmHg | [1] |

| Appearance | White crystalline powder | [1] |

| pKa | 4.76 ± 0.10 (Predicted) | [1] |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

The solubility of Boc-Epsilon-Aminocaproic acid is a critical factor in its application, particularly in designing reaction conditions. Unlike its highly water-soluble parent compound, 6-aminocaproic acid, the presence of the lipophilic Boc group significantly alters its solubility profile.[5][6][7] It is readily soluble in organic solvents like chloroform and ethyl acetate, with slight solubility in water.[1] This characteristic is advantageous in organic-phase synthesis and purification steps.

Molecular Structure and Spectroscopic Analysis

The structure of Boc-Epsilon-Aminocaproic acid is central to its function. It comprises three key regions: the acid-labile Boc protecting group, the flexible hexanoic acid linker, and the terminal carboxylic acid.

Caption: Chemical structure of Boc-Epsilon-Aminocaproic acid.

Spectroscopic Confirmation

Characterization of Boc-Epsilon-Aminocaproic acid is routinely performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: In a typical spectrum (400 MHz, DMSO-d₆), characteristic peaks confirm the structure: a singlet around 1.34 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets for the methylene protons of the caproic acid backbone.[1] The quartet at approximately 2.85 ppm is indicative of the methylene group adjacent to the nitrogen.[1]

-

LC-MS: Mass spectrometry analysis typically shows a protonated molecular ion [M+H]⁺ at m/z = 232, confirming the molecular weight of 231.29 g/mol .[1]

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of chemical synthesis, particularly in the Boc strategy for Solid-Phase Peptide Synthesis (SPPS).[] Its widespread use stems from its unique stability and cleavage characteristics.

Causality of Experimental Choice: The Boc group is stable under a wide range of conditions, including the basic conditions used for Fmoc deprotection, making it an orthogonal protecting group. However, it is readily and cleanly cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[][9] This acid lability is due to the stability of the resulting tert-butyl carbocation.

Caption: Workflow for incorporating Boc-Epsilon-Aminocaproic acid in SPPS.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of Boc-Epsilon-Aminocaproic acid.

-

Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place. [10]Recommended storage temperatures range from 2-8°C to room temperature, depending on the supplier's recommendation. [1][10]The product is chemically stable under standard ambient conditions. * Safety: As with many chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [10]Contact with the compound may cause irritation. [1]Standard laboratory safety precautions should be observed to avoid inhalation of dust or direct contact with skin and eyes. [11]

Conclusion

Boc-Epsilon-Aminocaproic acid is a foundational reagent in the fields of peptide chemistry, drug discovery, and bioconjugation. Its well-defined chemical properties, particularly the stability and selective lability of the Boc group, combined with the flexibility of its six-carbon spacer, provide researchers with a powerful tool for molecular design and synthesis. The protocols and data presented in this guide underscore its reliability and versatility, cementing its status as a critical component in the development of complex biomolecules and therapeutics.

References

-

Solubility of Things. (n.d.). ε-Caprolactam. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Aminohexanoic Acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Lee, J. H., & Lee, Y. S. (1998). Modification of short peptides using epsilon-aminocaproic acid for improved coating efficiency in indirect enzyme-linked immunosorbent assays (ELISA). Journal of Immunological Methods, 213(1), 67–75. [Link]

-

PubChem. (n.d.). 6-((tert-Butoxycarbonyl)amino)hexanoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Carnegie Pharmaceuticals. (2024). Safety Data Sheet Aminocaproic Acid Oral Solution. Retrieved February 6, 2026, from [Link]

Sources

- 1. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

- 2. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 4. shop.bachem.com [shop.bachem.com]

- 5. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. carnegiepharma.com [carnegiepharma.com]

- 11. CAS 51513-80-5: Boc-.epsilon.-aminocaproic acid-OSu [cymitquimica.com]

Technical Guide: Boc-6-Aminohexanoic Acid Structure and Function

Executive Summary & Chemical Identity

Boc-6-aminohexanoic acid (Boc-6-Ahx-OH) is a critical bifunctional linker and spacer unit used extensively in medicinal chemistry, particularly in the fields of Solid-Phase Peptide Synthesis (SPPS) and Proteolysis Targeting Chimeras (PROTACs). Its core function is to provide a flexible, hydrophobic C6 aliphatic chain that spatially separates functional domains without introducing significant steric bulk or electronic interference.

This guide details the structural logic, synthetic utility, and experimental protocols for integrating Boc-6-Ahx-OH into high-value drug discovery workflows.

Physicochemical Properties Table

| Property | Specification |

| Chemical Name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid |

| Common Abbreviations | Boc-6-Ahx-OH; Boc-EACA; Boc-ε-Ahx |

| CAS Number | 6404-29-1 |

| Molecular Formula | |

| Molecular Weight | 231.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 35–40 °C |

| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Slightly soluble in water |

| pKa | ~4.76 (Carboxylic acid) |

| Storage | 2–8°C (Dry, inert atmosphere) |

Structural Analysis & Functional Logic

The utility of Boc-6-Ahx-OH is derived from its three distinct structural zones. Unlike rigid linkers (e.g., piperazine) or hydrophilic linkers (e.g., PEG), the 6-aminohexanoic acid backbone offers a unique "hydrophobic flexibility."

Structural Visualization

Figure 1: Functional decomposition of Boc-6-Ahx-OH. The Boc group prevents N-terminal reactivity until acid treatment, while the C6 chain provides spatial resolution.

The "Spacer Effect" in Pharmacology

In biological systems, direct conjugation of two active moieties (e.g., a drug and a targeting ligand) often leads to loss of potency due to steric hindrance.

-

Flexibility: The saturated alkyl chain allows the connected ligands to orient independently, maximizing binding affinity to their respective targets.

-

Hydrophobicity: Unlike PEG linkers, the Ahx chain increases lipophilicity (

), which can enhance membrane permeability for intracellular targets.

Applications in Drug Discovery: PROTACs & Linkerology

The most prominent modern application of Boc-6-Ahx-OH is in Linkerology —the science of optimizing the tether in bifunctional molecules like PROTACs.

PROTAC Mechanism

PROTACs recruit an E3 ubiquitin ligase to a Target Protein (POI), triggering ubiquitination and degradation. The linker length and composition are binary switches for activity; if the linker is too short, the ternary complex (E3-Linker-POI) cannot form. If too long, entropy reduces binding cooperativity.

Boc-6-Ahx-OH provides a defined ~9–10 Å extension.

PROTAC Synthesis Workflow

Figure 2: Step-wise assembly of a PROTAC using Boc-6-Ahx-OH as the linker unit. This modular approach allows for "linker scanning" libraries.

Experimental Protocols

Safety Note: Trifluoroacetic acid (TFA) is corrosive.[1][2] Perform all cleavage steps in a fume hood.[2]

Coupling Protocol (Amide Bond Formation)

This protocol assumes the coupling of Boc-6-Ahx-OH to a free amine on a resin (SPPS) or in solution.

-

Stoichiometry: Use 3–5 equivalents of Boc-6-Ahx-OH relative to the amine component.

-

Activation:

-

Dissolve Boc-6-Ahx-OH in minimal DMF (Dimethylformamide).

-

Add 0.95 equivalents (relative to acid) of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Add 2.0 equivalents of DIPEA (Diisopropylethylamine).

-

Note: Pre-activation time should be limited to 1–2 minutes to prevent racemization (though less critical for achiral Ahx, it is good practice).

-

-

Reaction: Add activated solution to the amine component. Agitate at Room Temperature (RT) for 1–2 hours.

-

Monitoring: Verify coupling completion via Kaiser Test (if solid phase) or LC-MS (if solution phase).

Deprotection Protocol (Boc Removal)

The tert-butyloxycarbonyl (Boc) group is acid-labile.

Method A: Solution Phase (Mild)

-

Reagent: 50% TFA in Dichloromethane (DCM).

-

Procedure: Dissolve the intermediate in DCM. Add equal volume of TFA. Stir at RT for 30–60 minutes.

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene or ether to remove residual TFA.

Method B: Solid Phase (Global Cleavage in Fmoc SPPS) If Boc-6-Ahx is used in an Fmoc strategy (e.g., as a spacer before a final N-terminal cap), the Boc group remains until the end.

-

Cocktail: Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%).

-

Rationale: The scavengers (Phenol, Thioanisole) prevent the generated tert-butyl cations from re-attaching to sensitive residues like Tryptophan or Cysteine.

Quality Control & Troubleshooting

Analytical Verification

-

1H NMR (DMSO-d6): Look for the characteristic tert-butyl singlet at

ppm (9H) and the multiplet signals of the hexyl chain ( -

Mass Spectrometry: ESI-MS should show

or

Common Issues

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance or aggregation | Use HATU/HOAt; increase temperature to 40°C; use double coupling. |

| Poor Solubility | Hydrophobic chain aggregation | Dissolve in NMP or add chaotropic salts (LiCl) if using in peptide synthesis. |

| Gumming during Workup | Residual TFA/DCM | Precipitate product in cold Diethyl Ether or Hexane to obtain a powder. |

References

-

PubChem. (n.d.). 6-aminohexanoic acid | C6H13NO2 | CID 564. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. (Context: Linker design in PROTACs).

Sources

An In-depth Technical Guide to the Synthesis of N-Boc-6-Aminohexanoic Acid

This guide provides a comprehensive technical overview of the synthesis of N-Boc-6-aminohexanoic acid (Boc-NH-(CH2)5-COOH), a critical bifunctional molecule widely employed in chemical biology, peptide synthesis, and drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a field-tested experimental protocol, and discuss critical parameters that ensure high yield and purity.

Strategic Importance of N-Boc-6-Aminohexanoic Acid

N-Boc-6-aminohexanoic acid serves as a cornerstone linker molecule. Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, connected by a flexible five-carbon aliphatic chain. This unique architecture allows for its sequential or orthogonal conjugation to other molecules. The carboxylic acid can be activated for amide bond formation, while the Boc group provides a stable, yet readily cleavable, protecting group for the amine, which is removable under acidic conditions. This functionality makes it invaluable in applications such as peptide modifications, the development of antibody-drug conjugates (ADCs), and the construction of complex molecular architectures.

The Core Synthesis: Boc Protection of 6-Aminohexanoic Acid

The most reliable and widely adopted method for synthesizing N-Boc-6-aminohexanoic acid is the N-acylation of 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction, often conducted under Schotten-Baumann conditions, proceeds efficiently in a mixed aqueous-organic solvent system.

Reaction Mechanism and Rationale

The core of the synthesis is a nucleophilic acyl substitution. The deprotonated amino group of 6-aminohexanoic acid acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The reaction is facilitated by a base, which serves two primary functions:

-

Deprotonation of the Amine: The base deprotonates the ammonium group of the 6-aminohexanoic acid zwitterion, increasing the nucleophilicity of the primary amine.

-

Neutralization of Acidic Byproducts: The reaction generates tert-butanol and carbon dioxide (from the decomposition of the unstable mixed anhydride intermediate), as well as an equivalent of acid. The base neutralizes the reaction mixture, preventing the protonation of the starting amine and the acid-catalyzed removal of the newly installed Boc group.

The overall transformation is robust and generally high-yielding.

Diagram: Synthesis Pathway of N-Boc-6-Aminohexanoic Acid

Introduction: The Strategic Importance of a Bifunctional Building Block

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid (Boc-6-Ahx-OH)

N-(tert-Butoxycarbonyl)-6-aminohexanoic acid, commonly referred to as Boc-6-Ahx-OH, is a cornerstone in modern bioconjugation, peptide chemistry, and drug discovery. It is a synthetic derivative of the ω-amino acid 6-aminohexanoic acid, where the terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group. This seemingly simple modification imparts a strategic duality of function that makes it an invaluable tool for researchers.

The molecule's architecture consists of three key components:

-

A Terminal Carboxylic Acid: A reactive handle for forming stable amide bonds.

-

A Boc-Protected Amine: An amine group masked by a protecting group that is stable under many reaction conditions but can be selectively removed under mild acidic conditions.[1]

-

A Six-Carbon Alkyl Spacer: A flexible, hydrophobic linker that separates the two functional ends, providing spatial separation that can be critical for biological activity.[2]

This guide provides a comprehensive overview of the physical and chemical properties of Boc-6-Ahx-OH, details key experimental protocols, and explores its applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

Accurate identification is the foundation of reproducible science. Boc-6-Ahx-OH is known by several synonyms, including Boc-6-aminocaproic acid and Boc-ε-Ahx-OH.[3] Its fundamental identifiers are summarized below.

Chemical Structure

The structure of Boc-6-Ahx-OH features a linear six-carbon chain, differentiating it from alpha-amino acids and providing significant conformational flexibility.

Caption: Dual reactivity pathways of Boc-6-Ahx-OH.

Analytical Characterization Workflow

Confirming the identity and purity of Boc-6-Ahx-OH is a critical quality control step. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: Standard workflow for analytical verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals include a large singlet around 1.4 ppm for the nine equivalent protons of the Boc group, and multiplets for the methylene (-CH₂-) protons of the hexanoic acid chain between ~1.3-1.7 ppm, ~2.2 ppm (adjacent to COOH), and ~3.1 ppm (adjacent to NH). ¹³C NMR will confirm the presence of all 11 carbon atoms, including the characteristic carbonyl carbons of the carbamate (~156 ppm) and the carboxylic acid (~179 ppm).

-

Infrared (IR) Spectroscopy: IR analysis is ideal for confirming functional groups. Key expected absorbances include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a C-H stretch (~2950 cm⁻¹), and two distinct C=O stretching bands: one for the carbamate (~1690 cm⁻¹) and one for the carboxylic acid (~1710 cm⁻¹). [4][5]* Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, typically by identifying the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound, often achieving values of ≥99%.

Key Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to yield the free amine of the linker.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group. Dichloromethane (DCM) is a common solvent that dissolves the starting material and is easily removed. The reaction is typically performed at room temperature and is often complete within 1-2 hours.

Step-by-Step Methodology:

-

Dissolve Boc-6-Ahx-OH (1 equivalent) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate).

-

To the stirred solution, add Trifluoroacetic acid (TFA) (10-20 equivalents, often used as a 20-50% solution in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure (in a fume hood).

-

The resulting product, 6-aminohexanoic acid trifluoroacetate salt, can often be used directly in the next step or triturated with cold diethyl ether to yield a solid.

Protocol 2: Amide Coupling using HATU

This protocol describes the formation of an amide bond between the carboxylic acid of Boc-6-Ahx-OH and a primary amine.

Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester intermediate, which then reacts with the amine. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to neutralize the ammonium salts formed and to facilitate the reaction. DMF is an excellent polar aprotic solvent for this transformation.

Step-by-Step Methodology:

-

In an inert atmosphere (N₂ or Ar), dissolve Boc-6-Ahx-OH (1.0 equivalent) and the primary amine substrate (1.0-1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Add HATU (1.1 equivalents) to the solution.

-

Add Diisopropylethylamine (DIPEA) (2-3 equivalents) dropwise to the stirred mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Applications in Scientific Research

The unique properties of Boc-6-Ahx-OH make it a versatile tool in several advanced research areas.

-

Peptide Synthesis and Modification: It can be incorporated into peptides to act as a flexible spacer, to modify the pharmacokinetic properties of a peptide therapeutic, or to prevent enzymatic degradation at specific sites. [6][7]* PROTAC Development: Boc-6-Ahx-OH is a widely used building block for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). [1][8]The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, and its length and flexibility are critical for inducing an effective ternary complex and subsequent target degradation. [8]* Bioconjugation and Labeling: The hexanoic acid chain serves as an ideal spacer arm to attach reporter molecules like biotin or fluorescent dyes to antibodies or other proteins. This separation minimizes steric hindrance, ensuring that both the biomolecule and the reporter tag can function optimally. [6]

Safety and Handling

While not acutely toxic, proper laboratory safety procedures should always be followed when handling Boc-6-Ahx-OH.

-

Hazards: May cause skin, eye, and respiratory system irritation. [9][10]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C, to prevent degradation from moisture and heat. [9][11]

References

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element (2021), Molecules. Available at: [Link]

-

6-Aminohexanoic Acid | C6H13NO2 | CID 564, PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element, National Institutes of Health (NIH). Available at: [Link]

-

6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602, PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet: 6-Aminohexanoic acid, Carl ROTH. Available at: [Link]

-

¹H NMR spectrum of PGA-g-6-(Fmoc-Ahx) in CDCl3 at 27 °C, ResearchGate. Available at: [Link]

-

N-T-boc-6-aminohexanoic acid, ChemBK. Available at: [Link]

-

Fmoc-epsilon-Ahx-OH [88574-06-5], Aapptec Peptides. Available at: [Link]

-

Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors, National Institutes of Health (NIH). Available at: [Link]

-

Applications of BOP reagent in solid phase peptide synthesis III, ResearchGate. Available at: [Link]

-

Amino Acid Derivatives for Peptide Synthesis, AAPPTec. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids (2018), Spectroscopy Online. Available at: [Link]

Sources

- 1. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid | 6404-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Deep Dive: The tert-Butyloxycarbonyl (Boc) Protecting Group

[1][2][3]

Executive Summary

The tert-Butyloxycarbonyl (Boc) group remains a cornerstone of organic synthesis and peptide chemistry, distinguished by its inertness to basic and nucleophilic conditions while retaining high lability to anhydrous acids.[1][2] For the drug development professional, mastering Boc chemistry is not merely about protection and deprotection; it is about leveraging its orthogonal properties to navigate complex multi-step syntheses where base-labile groups (like Fmoc) or hydrogenolysis-sensitive groups (like Cbz) are chemically incompatible. This guide synthesizes mechanistic insights with field-proven protocols to ensure high-fidelity application of the Boc group.

Part 1: Mechanistic Underpinnings

The Electronic Basis of Stability and Lability

The Boc group functions by converting a nucleophilic amine into a carbamate. This transformation drastically reduces the nucleophilicity of the nitrogen atom via resonance delocalization of the lone pair into the carbonyl system.

-

Base Stability: The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack, rendering it resistant to hydrolysis under basic conditions (up to pH 12+).

-

Acid Lability: The tert-butyl group stabilizes the formation of a carbocation. Upon protonation of the carbonyl oxygen, the C-O bond cleaves via an

-like or

Protection Mechanism

The installation of the Boc group typically utilizes di-tert-butyl dicarbonate (

Figure 1: Mechanism of amine protection using

Deprotection Mechanism

Deprotection is acid-catalyzed.[1][2][] The critical mechanistic feature is the fragmentation of the protonated carbamate.[2] This generates the reactive tert-butyl cation, which must be managed to prevent side reactions.[6][9][10]

Figure 2: Acid-mediated deprotection.[9] Note the generation of the electrophilic t-butyl cation, a potential source of side reactions.[1][4][6][9][11]

Part 2: Strategic Orthogonality

In complex synthesis, the choice of protecting group dictates the entire synthetic route. Boc is orthogonal to Fmoc and Cbz, allowing for selective deprotection strategies.

Comparative Stability Matrix

| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Cleavage Condition | Acid (TFA, HCl, HBr) | Base (Piperidine, DBU) | Hydrogenolysis ( |

| Base Stability | High (Stable to pH >12) | Low (Labile to 2° amines) | High |

| Acid Stability | Low (Labile to TFA) | High (Stable to TFA) | Moderate (Stable to mild acid) |

| Primary Utility | Solid Phase Peptide Synthesis (SPPS), Acid-stable linkers | Routine SPPS, Base-sensitive targets | Solution phase, orthogonal to Boc/Fmoc |

| By-products | Isobutene (gas), | Dibenzofulvene (reactive solid) | Toluene, |

Orthogonality Logic Flow

Figure 3: Decision matrix for orthogonal deprotection. Boc allows for chemistry under basic conditions without risk of cleavage.

Part 3: Experimental Protocols

Protocol A: Standard N-Boc Protection

Objective: Install Boc group on a primary amine using

Reagents:

-

Substrate (1.0 eq)

- (1.1 - 1.5 eq)

-

Base: Triethylamine (

) or DIPEA (1.5 - 2.0 eq) -

Solvent: DCM or THF/Water (1:1) for amino acids.[3][12][1][4][10][11][13][14]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 eq) in DCM (0.2 M concentration).

-

Why: DCM is easily removed and solubilizes most organic amines. For zwitterionic amino acids, use THF/

and NaOH/Carbonate as base to ensure solubility.

-

-

Base Addition: Add

(1.5 eq) slowly at-

Control Point: If the reaction warms significantly, slow addition to prevent side reactions.

-

-

Addition: Add

-

Reaction Monitoring: Warm to room temperature (RT) and stir. Monitor

evolution (bubbling).[7]-

Self-Validating Step: Reaction completion is indicated by the cessation of bubbling and TLC analysis (stain with ninhydrin; free amine disappears).

-

-

Workup:

-

Wash with dilute HCl (1M) or citric acid (5%) to remove excess base and any unreacted amine.

-

Critical: Do not use strong acid if the product is acid-sensitive, though Boc is generally stable to dilute aqueous acid washes during rapid extraction.

-

Wash with saturated

to remove carbamic acid byproducts. -

Dry over

and concentrate.

-

Protocol B: High-Fidelity Deprotection (TFA Method)

Objective: Remove Boc group without alkylating sensitive residues (Trp, Met, Cys). Scope: Peptide synthesis and complex organic scaffolds.

Reagents:

-

Scavengers: Triisopropylsilane (TIS), Water, or Thioanisole.

Scavenger Selection Table:

| Residue Present | Recommended Scavenger Cocktail (v/v) | Why? |

|---|---|---|

| None / Simple | TFA:DCM (1:1) | Sufficient for simple aliphatic amines. |

| Trp, Met, Cys | TFA:TIS:H2O (95:2.5:2.[12]5) | TIS traps

Step-by-Step Methodology:

-

Preparation: Dissolve the protected substrate in DCM (minimal volume).

-

Acid Addition: Add the TFA/Scavenger cocktail slowly. Common ratio is 1:1 TFA:DCM for solution phase, or neat cocktail for solid phase.

-

Causality: High acid concentration favors the

elimination mechanism, driving the reaction to completion.

-

-

Reaction: Stir at RT for 30-60 minutes.

-

Self-Validating Step: Monitor by TLC (stain with ninhydrin; free amine spot appears at baseline or lower Rf).

-

-

Workup (Solution Phase):

-

Concentrate in vacuo to remove TFA and DCM.

-

Critical: Do not heat above

. -

Co-evaporation: Add toluene and evaporate 3x to azeotrope off residual TFA. This is crucial to prevent degradation of the amine salt.

-

Precipitation: Add cold diethyl ether to precipitate the amine trifluoroacetate salt (if solid).[12]

-

-

Free Basing (Optional): If the free amine is required, dissolve salt in DCM and wash with saturated

.

Part 4: Troubleshooting & Pitfalls

The t-Butyl Cation Problem

The most common failure mode in Boc chemistry is not the deprotection itself, but the "re-attachment" or alkylation of the molecule by the liberated tert-butyl cation.[11]

-

Symptom: Mass spec shows +56 Da adducts on Trp, Tyr, or Met residues.

-

Solution: Increase scavenger concentration (TIS/Water). Do not run the reaction in a closed vessel (allow isobutene gas to escape, driving equilibrium).

Acid-Catalyzed Side Reactions

-

Aspartimide Formation: In peptide synthesis, Asp-Gly sequences are prone to cyclization under acidic conditions.

-

Mitigation: Keep deprotection times to the minimum required (check every 15 mins).

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience.[6] (Definitive text on protecting group stability and removal conditions).

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. (Detailed mechanistic overview). Link

-

Amine Protection and Deprotection . Master Organic Chemistry. (Step-by-step arrow pushing mechanisms).[5] Link

-

Scavengers for Boc deprotection to prevent side reactions . BenchChem.[12][2][11][14] (Data on scavenger cocktails and side-reaction management). Link

-

Boc Deprotection Mechanism - TFA . Common Organic Chemistry. (Specific protocols for TFA mediated cleavage). Link

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Epsilon-Aminocaproic Acid as a Flexible Linker: A Technical Guide for Drug Development Professionals

Foreword: The Unseen Architect of Bioconjugate Efficacy

In the intricate world of advanced therapeutics, where specificity and potency are paramount, the role of the linker molecule is often that of an unsung hero. It is the critical bridge, the molecular architect that dictates the spatial relationship and dynamic interplay between a targeting moiety and its payload. Among the diverse repertoire of linking technologies, Epsilon-aminocaproic acid (EACA), a simple six-carbon ω-amino acid, has emerged as a workhorse, prized for its inherent flexibility and hydrophobicity. This guide provides a deep dive into the core principles and practical applications of EACA as a flexible linker, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its full potential. We will move beyond mere descriptions to explore the causal relationships between EACA's structural attributes and the functional outcomes in complex bioconjugates, providing not just the "how," but the critical "why" behind its utility.

The Fundamental Characteristics of Epsilon-Aminocaproic Acid as a Linker

Epsilon-aminocaproic acid, with its simple aliphatic chain, offers a unique combination of properties that make it an attractive component in linker design for a variety of bioconjugates, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized peptides.

Structural Simplicity and Physicochemical Properties

EACA is a derivative and analogue of the amino acid lysine.[1] Its structure consists of a six-carbon chain with a carboxylic acid at one end and an amino group at the other, providing two convenient handles for conjugation. This straightforward, unbranched structure is the foundation of its utility as a flexible linker.

Table 1: Physicochemical Properties of Epsilon-Aminocaproic Acid and Common Linker Moieties

| Property | Epsilon-Aminocaproic Acid (EACA) | Polyethylene Glycol (PEG) (n=4) | Gly-Gly-Gly (GGG) Peptide |

| Molecular Weight | 131.17 g/mol | ~194 g/mol | 189.17 g/mol |

| Calculated Length | ~7.5 Å | ~14.9 Å | ~10.5 Å |

| Flexibility | High | High | Moderate |

| Solubility | Soluble in water, acid, and alkaline solutions.[2] | High water solubility.[3] | Generally water-soluble. |

| Hydrophobicity | Moderate | Hydrophilic | Hydrophilic |

The hydrocarbon backbone of EACA imparts a degree of hydrophobicity, which can be advantageous in certain applications, such as improving cell membrane permeability or enhancing interactions with hydrophobic pockets on target proteins. However, this property must be carefully balanced to avoid issues with aggregation and poor solubility of the final conjugate.[]

The Importance of Flexibility

The saturated carbon-carbon bonds in the EACA backbone allow for free rotation, affording the linker significant conformational flexibility. This "floppiness" is not a bug, but a key feature. It allows the conjugated molecules to adopt a wide range of spatial orientations, which can be critical for:

-

Overcoming Steric Hindrance: The flexible nature of the EACA linker can help to position a bulky payload away from the antigen-binding site of an antibody, ensuring that the targeting function is not compromised.

-

Facilitating Ternary Complex Formation in PROTACs: In PROTACs, the linker must bridge a target protein and an E3 ligase. The flexibility of an EACA-containing linker can allow for the necessary conformational adjustments to achieve a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation of the target protein.[5] The length and flexibility of the linker are critical determinants of PROTAC efficacy.[6][7]

-

Improving Biological Activity: For fusion proteins, an EACA linker can provide the necessary separation and freedom of movement for individual domains to fold correctly and function independently.[8]

Applications in Bioconjugate Design and Synthesis

The versatility of EACA as a linker has led to its widespread adoption in the development of various therapeutic and research agents.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen. The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[][9] EACA can be incorporated into ADC linkers to provide spacing and flexibility, which can influence the ADC's pharmacokinetic profile and therapeutic index.[10][11] A shorter linker may lead to better ADC stability by keeping the payload within the steric shield of the antibody.[10]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[12] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6][13] EACA and other alkyl chains are commonly used as components of PROTAC linkers to modulate the distance and relative orientation of the two ligands.[5]

Peptide Modification and Fusion Proteins

EACA can be readily incorporated into peptide sequences during solid-phase peptide synthesis (SPPS) to act as a flexible spacer. This can be useful for:

-

Separating functional domains: In fusion proteins, EACA linkers can prevent misfolding and interference between different protein domains.[8]

-

Introducing conformational flexibility: The introduction of an EACA unit can break up rigid secondary structures and allow for greater conformational freedom in a peptide.

-

Modifying pharmacokinetic properties: The hydrophobic nature of the EACA backbone can be used to tune the solubility and plasma half-life of a peptide therapeutic.

Experimental Protocols and Methodologies

The successful implementation of EACA as a flexible linker requires robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the incorporation of EACA into peptides and its use in bioconjugation.

Incorporation of Epsilon-Aminocaproic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating EACA into a peptide chain is through Fmoc-based solid-phase peptide synthesis.[1][14][15][16][17]

Protocol 1: Manual Fmoc-SPPS for Incorporation of Fmoc-EACA-OH

This protocol describes a standard manual procedure for coupling Fmoc-EACA-OH to a resin-bound peptide.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

Fmoc-EACA-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or HCTU[15]

-

OxymaPure® or HOBt

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel with a sintered glass frit

-

Shaker or bubbler for mixing

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-EACA-OH:

-

In a separate vial, dissolve 3 equivalents of Fmoc-EACA-OH and 3 equivalents of OxymaPure® (or HOBt) in DMF.

-

Add 3 equivalents of DIC to the solution and pre-activate for 5-10 minutes.

-

Alternatively, for HCTU coupling, dissolve 3 equivalents of Fmoc-EACA-OH and 2.95 equivalents of HCTU in DMF, then add 6 equivalents of DIPEA.[15]

-

Add the activated Fmoc-EACA-OH solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Capping (Optional but Recommended):

-

If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

-

Washing:

-

After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.

-

Caption: General workflow for the conjugation of a drug-EACA linker to an antibody.

Causality in Experimental Design: Why EACA?

The choice of a linker is not arbitrary; it is a deliberate design decision based on a deep understanding of the desired properties of the final bioconjugate.

-

When to Choose EACA: EACA is an excellent choice when a degree of flexibility and spacing is required without introducing excessive hydrophilicity. Its relatively simple structure and ease of incorporation make it a cost-effective option for initial studies and for applications where the precise geometry of the final conjugate is not critical.

-

When to Consider Alternatives: In cases where increased water solubility is paramount to prevent aggregation, a more hydrophilic linker such as polyethylene glycol (PEG) may be preferable. [3][18][19][20]For applications requiring a rigid and defined distance between two moieties, structured linkers like proline-rich peptides or alpha-helical linkers (e.g., (EAAAK)n) should be considered. [8][21] The decision to use EACA should be driven by a thorough analysis of the structure-activity relationship (SAR) for the specific application. For instance, in PROTAC design, varying the length of the alkyl chain linker, including EACA and its homologues, can have a profound impact on the degradation efficacy. [6][7]A systematic variation of the linker length is often necessary to identify the optimal geometry for ternary complex formation.

Conclusion: A Versatile Tool in the Bioconjugation Toolbox

Epsilon-aminocaproic acid, in its simplicity, provides a powerful and versatile tool for the design and synthesis of complex bioconjugates. Its inherent flexibility, moderate hydrophobicity, and straightforward incorporation into synthetic schemes make it an invaluable component in the development of next-generation therapeutics. By understanding the fundamental principles that govern its behavior as a linker and by applying robust and well-characterized experimental methodologies, researchers can effectively leverage EACA to optimize the performance of their antibody-drug conjugates, PROTACs, and other advanced biological agents. This guide has aimed to provide not only the practical knowledge required for its use but also the scientific rationale that underpins its efficacy, empowering drug development professionals to make informed and strategic decisions in their pursuit of innovative and life-saving therapies.

References

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1184, pp. 3-27). Humana Press.

- Sang, Z. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from a peptide synthesis company's resource page.

-

Wikipedia. (2024). Aminocaproic acid. Retrieved from [Link]

- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.

- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.

- Zhang, X., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7659.

- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, e202500262.

- Lall, A., et al. (2025). Nucleotide asymmetry and flexible linker dynamics modulate drug efflux cycle of P-glycoprotein, A computational study.

- Liu, Y., et al. (2024). Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. Analytical Chemistry, 96(51), 18887-18895.

- Fujimoto, H., et al. (2021). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Scientific Reports, 11(1), 1-8.

- Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369.

- BOC Sciences. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.

- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.

- Arai, R., et al. (2009).

- Arvinas. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules, 31(1), 33.

- Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Retrieved from a technology network's online resource.

-

Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development [Video]. YouTube. [Link]

- Smith, J. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Somewhere.

- Gholamalipour, Y., et al. (2017).

- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, e202500262.

- De Cesco, S., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6449-6466.

- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 334-339.

- iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers.

- BOC Sciences. (n.d.). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.

- Wu, G., et al. (2024). In-Depth Characterization of a Cysteine-Linked ADC Disitamab Vedotin by Multiple LC-MS Analysis Methods and Cutting-Edge Imaged Capillary Isoelectric Focusing Coupled with Native Mass Spectrometry.

- Panowksi, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 16(4), 695-706.

- Ferreira, R. S., et al. (2022). Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(19), 11849.

- AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers.

- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.

- Davis-Searles, P. R., et al. (2005). Comparison between Protein−Polyethylene Glycol (PEG) Interactions and the Effect of PEG on Protein−Protein Interactions Using the Liquid−Liquid Phase Transition. Biomacromolecules, 6(5), 2634-2643.

-

Nortcliffe, C. (2022, July 13). The use of mass spectrometry to aid ADC development [Video]. YouTube. [Link]

- Chen, C., et al. (2015). Construction of a linker library with widely controllable flexibility for fusion protein design. Applied Microbiology and Biotechnology, 99(15), 6351-6360.

- Foley, C. A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(9), 6431-6448.

- Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.

- Apollo. (2024, April 17). The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1.

- Conformational dynamics of α-synuclein and study of its intramolecular forces in the presence of selected compounds. (2022). Journal of Biomolecular Structure and Dynamics, 40(13), 5895-5911.

- Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 16(4), 695-706.

- Atkov, O., et al. (2023).

- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, e202500262.

- Zhang, X., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation. Journal of Medicinal Chemistry, 67(10), 8246-8266.

- Auton, M., et al. (2007). Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups. Biochemistry, 46(45), 13136-13148.

- Wu, Y., & Zhang, W. (2015). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 32(11), 3526-3540.

- Arai, R., et al. (2009).

-

Question on ResearchGate. (2021, March 24). How to make Antibody-Drug Conjugates In silico?. Retrieved from [Link]

- Jaiswal, R., et al. (2021). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 26(11), 3169.

Sources

- 1. chempep.com [chempep.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-peptides.com [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. precisepeg.com [precisepeg.com]

- 19. researchgate.net [researchgate.net]

- 20. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US20090170163A1 - Spacers to increase the expression of recombinant fusion proteins - Google Patents [patents.google.com]

Methodological & Application

Using Boc-6-aminohexanoic acid as a linker in bioconjugation

Application Note: Strategic Utilization of Boc-6-aminohexanoic Acid as a Linker in Bioconjugation

Abstract

This technical guide details the application of Boc-6-aminohexanoic acid (Boc-6-Ahx-OH; CAS: 6404-29-1) as a critical spacer in the design of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide therapeutics.[1] Unlike hydrophilic PEG linkers, the 6-aminohexanoic acid moiety provides a hydrophobic, semi-rigid aliphatic chain (approx. 9 Å) that modulates solubility and reduces steric hindrance between functional domains.[1] This document provides validated protocols for solution-phase and solid-phase synthesis (SPPS), deprotection strategies, and troubleshooting workflows.

Introduction: The "Goldilocks" Spacer

In bioconjugation, the linker is not merely a bridge; it is a functional component that dictates the pharmacokinetics and pharmacodynamics of the final molecule. Boc-6-aminohexanoic acid offers a distinct advantage over polyethylene glycol (PEG) or short alkyl linkers:

-

Steric Relief: It introduces a ~9 Å separation, preventing interference between the warhead (e.g., E3 ligase ligand) and the target protein.

-

Hydrophobicity: The C6 alkyl chain increases lipophilicity (

), which can enhance cell membrane permeability for intracellular targets—a critical factor in PROTAC design. -

Flexibility: The aliphatic chain provides rotational freedom, allowing the conjugated ligands to adopt optimal orientations for ternary complex formation.

Chemical Properties & Selection Guide

Table 1: Physicochemical Profile of Boc-6-aminohexanoic Acid

| Property | Specification | Relevance to Protocol |

| Formula | Stoichiometry calculations. | |

| Molecular Weight | 231.29 g/mol | Mass spectrometry verification (Expect [M+H]+ ~232.3). |

| Chain Length | ~7–10 Å (extended) | Critical for modeling ternary complexes (PROTACs). |

| Solubility | Soluble in DCM, EtOAc, DMF | Compatible with standard organic synthesis and SPPS. |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Acid-labile; stable to basic conditions (orthogonal to Fmoc).[1] |

| pKa | ~4.8 (Carboxyl) | Requires activation (EDC/HATU) for coupling. |

Mechanism of Action: Protection & Coupling Logic[1]

The utility of Boc-6-Ahx-OH relies on the orthogonality of the Boc group.[1] It remains stable during base-catalyzed reactions (e.g., Fmoc removal or ester hydrolysis) but cleaves rapidly in acidic conditions (TFA).[1]

Figure 1: Synthesis Workflow & Orthogonality

Caption: Step-wise chemical transformation of Boc-6-aminohexanoic acid from activation to final deprotected amine linker.

Validated Experimental Protocols

Protocol A: Solution-Phase Coupling (Standard)

Best for: Conjugating the linker to small molecule warheads or fluorophores.[1]

Reagents:

-

Boc-6-aminohexanoic acid (1.0 equiv)[1]

-

Amine-containing payload (1.0–1.1 equiv)[1]

-

HATU (1.2 equiv) or EDC/NHS

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step:

-

Activation: Dissolve Boc-6-Ahx-OH and HATU in anhydrous DMF under nitrogen atmosphere. Stir for 5 minutes.

-

Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk (though low for Ahx) and improving yield.

-

-

Base Addition: Add DIPEA. The solution should turn slightly yellow.

-

Coupling: Add the Amine-containing payload.[1] Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (stain with Ninhydrin) or LC-MS.

-

Success Indicator: Disappearance of the amine peak and appearance of the product mass (+231 Da shift relative to amine).

-

-

Work-up: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), saturated

, and brine. Dry over

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Best for: Incorporating the linker into peptide sequences.[1]

Reagents:

-

Resin: Merrifield or PAM resin (for Boc chemistry).[4]

-

Coupling: HBTU/HOBt/DIPEA.

Step-by-Step:

-

Coupling: Use 3-fold excess of Boc-6-Ahx-OH relative to resin loading.[1] Activate with HBTU (2.9 equiv) and DIPEA (6 equiv) in DMF. Shake for 1 hour.

-

Validation: Perform Kaiser Test.

-

Result: Beads should be colorless (negative for free amines). If blue, repeat coupling.

-

-

Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Boc Deprotection (The Critical Step)

Context: Removing the Boc group to expose the amine for the next conjugation step.

Reagents:

-

Trifluoroacetic acid (TFA)[6]

-

DCM (Dichloromethane)

-

Scavenger (Triisopropylsilane - TIPS) Required if the payload contains Cys, Met, or Trp residues.[1]

Step-by-Step:

-

Preparation: Prepare a solution of 50% TFA in DCM (v/v).

-

Note: If sensitive residues are present, use 95% TFA / 2.5% TIPS / 2.5%

.

-

-

Reaction: Add the TFA solution to the Boc-protected conjugate. Stir at RT for 30–60 minutes.

-

Caution: Gas evolution (

and isobutylene) will occur. Ensure open venting or a bubbler.

-

-

Work-up (Solution Phase): Evaporate TFA in vacuo. Co-evaporate with toluene or DCM 3x to remove trace acid.

-

Neutralization: The product exists as a TFA salt.[7] For the next reaction, neutralize in situ with DIPEA or perform an extraction with saturated

.

Application Case Study: PROTAC Linker Optimization

Scenario: A researcher is developing a PROTAC to degrade Protein X. Initial designs using PEG linkers showed poor cell permeability.

Strategy: Switch to an alkyl linker using Boc-6-aminohexanoic acid to increase hydrophobicity and test the "linkerology" hypothesis that a semi-rigid ~9 Å spacer improves E3 ligase recruitment.

Figure 2: PROTAC Ternary Complex Logic

Caption: The central role of the Boc-6-Ahx linker in facilitating the formation of a productive Ternary Complex.

Outcome: The alkyl chain of 6-Ahx allows the molecule to cross the cell membrane more effectively than the PEG analog.[1] The 9 Å length proves sufficient to span the gap between the E3 ligase binding pocket and the target protein surface without inducing "hook effect" steric clashes often seen with shorter linkers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance or wet solvents.[1] | Use HATU instead of EDC. Ensure DMF is anhydrous. Double coupling time. |

| Boc Not Removing | TFA concentration too low. | Increase to 50% TFA/DCM. Ensure reaction is not sealed tight (gas evolution needs release). |

| Side Reactions (Alkylation) | Reactive carbocation generation during deprotection. | Crucial: Add scavengers (TIPS or Anisole) to the TFA cocktail if the payload has nucleophilic side chains. |

| Precipitation | Peptide/Linker insolubility in DCM. | Switch solvent to DMF or NMP for the coupling step. |

References

-

BroadPharm. "Boc-6-aminohexanoic acid Product Specifications." BroadPharm Catalog. Link

-

MedChemExpress. "Boc-6-aminohexanoic acid: PROTAC Linker Application." MedChemExpress Technical Data. Link

-

Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. (Discusses the optimal alkyl linker length of 9-16 atoms). Link

-

Thermo Fisher Scientific. "6-(Boc-amino)hexanoic acid Safety and Handling." Thermo Fisher Chemicals. Link

-

Common Organic Chemistry. "Standard Boc Deprotection Protocols." Common Organic Chemistry Archive. Link

Sources

Application Note: Boc-NH-(CH2)5-COOH as a Critical Linker in Pharmacophore Conjugation

[1]

Introduction: The "Goldilocks" Spacer

Boc-NH-(CH2)5-COOH (6-((tert-butoxycarbonyl)amino)hexanoic acid), often abbreviated as Boc-6-Ahx-OH , is a non-natural amino acid derivative widely utilized as a structural spacer in drug discovery.[1]

In the realm of "Linkerology"—the science of connecting functional molecular units—this molecule occupies a strategic niche.[2] Its 6-carbon alkyl chain provides a hydrophobic, flexible spacer that is distinct from the hydrophilic, floppy nature of PEG (polyethylene glycol) linkers or the rigid structure of piperazine/alkyne linkers.

Key Physicochemical Properties

| Property | Specification | Relevance to Drug Design |

| Molecular Weight | 231.29 g/mol | Low MW contribution minimizes "molecular obesity" in final drug candidates.[1] |

| Chain Length | ~9 Å (extended) | Optimal for bridging shallow binding pockets without inducing steric clash. |

| Hydrophobicity | Lipophilic Alkyl Chain | Increases cell permeability compared to polar PEG chains. |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Acid-labile; orthogonal to Fmoc/Base-labile strategies.[1] |

Primary Application: PROTAC® Linker Design

The most high-impact application of Boc-NH-(CH2)5-COOH is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[1] These heterobifunctional molecules degrade disease-causing proteins by recruiting them to an E3 ubiquitin ligase.[1][3][4]

The Mechanism: Why C6?

The linker length determines the stability of the Ternary Complex (Target Protein : PROTAC : E3 Ligase).[1][]

-

Too Short: Steric clashes prevent the E3 ligase and Target Protein from interacting.

-

Too Long: The complex becomes entropically unfavorable (the "floppy" linker penalty).

-

The C6 Advantage: The 6-carbon chain of Boc-6-Ahx-OH often sits in the optimal range (often 12–20 atoms total when combined with functional heads) to facilitate ubiquitination.[1]

Workflow: Constructing a Cereblon (CRBN)-Based Degrader

The following diagram illustrates the logical flow of synthesizing a PROTAC using this linker.

Figure 1: Stepwise synthesis workflow for a PROTAC molecule using Boc-6-Ahx-OH as the central linker unit.

Detailed Experimental Protocols

Protocol A: C-Terminal Activation and Coupling

This protocol describes coupling the carboxylic acid end of Boc-NH-(CH2)5-COOH to an amine-containing ligand (e.g., Thalidomide derivative for CRBN recruitment or VHL ligand).[1]

Reagents:

-

Boc-NH-(CH2)5-COOH (1.0 equiv)[1]

-

Amine-containing Ligand (1.0 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolution: Dissolve Boc-NH-(CH2)5-COOH and HATU in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (

or Ar). -

Activation: Add DIPEA dropwise. Stir at room temperature (RT) for 15 minutes to activate the carboxylic acid (formation of the active ester).

-

Coupling: Add the Amine-containing Ligand to the reaction mixture.

-

Reaction: Stir at RT for 4–16 hours. Monitor progress via LC-MS (Look for mass shift: Ligand MW + 213 Da).

-

Workup: Dilute with Ethyl Acetate, wash with 5%

(to remove DMF), 5% -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Note: HATU is preferred over EDC/NHS for this step due to faster kinetics and higher yields in organic solvents, minimizing potential side reactions.

Protocol B: N-Terminal Boc Deprotection

Once the linker is attached to the first ligand, the Boc group must be removed to allow attachment of the second ligand.[1]

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) – Optional Scavenger

Procedure:

-

Preparation: Dissolve the Boc-protected intermediate (from Protocol A) in DCM (approx. 5–10 mL per gram).

-

Acidification: Add TFA to the solution to achieve a final ratio of 1:1 (TFA:DCM).

-

Tip: If your molecule contains oxidizable residues (Met, Trp, Cys), add 2.5% TIPS and 2.5% water as scavengers to prevent tert-butyl cation alkylation.

-

-

Reaction: Stir at RT for 1–2 hours.

-

Observation: Gas evolution (

and Isobutylene) may be observed.

-

-

Termination: Evaporate the solvent/TFA mixture under reduced pressure (Rotavap).

-

Chasing: Co-evaporate with Toluene or DCM (3x) to remove residual TFA traces.

-

Result: The product is obtained as a TFA salt (R-NH3+ TFA-).[1] It can be used directly in the next coupling step (Step 3 in Figure 1) by adding excess base (DIPEA) to neutralize the salt in situ.

Secondary Application: Solid Phase Peptide Synthesis (SPPS)

Boc-NH-(CH2)5-COOH is frequently used in peptide chemistry to introduce:

-

Intramolecular Staples: To cyclize peptides and stabilize alpha-helices.[1]

-

Hydrophobic Tails: To improve the membrane permeability of hydrophilic peptide drugs.

Compatibility Matrix:

| Synthesis Strategy | Compatibility | Notes |

|---|---|---|

| Boc-SPPS | High | Native compatibility. Removed with HF or TFMSA at the final cleavage step. |

| Fmoc-SPPS | Conditional | Can be used as the final N-terminal cap.[1] If used internally, the Boc group will not be removed by Piperidine (Fmoc deprotection), effectively terminating the chain unless orthogonal deprotection is planned. |

Troubleshooting & Storage

Solubility Issues

-

Problem: The free acid is only slightly soluble in water.[6]

-

Solution: Dissolve in DMF, DMSO, or Methanol for stock solutions. For aqueous reactions, pre-dissolve in organic solvent and dilute slowly.

Storage Stability[1][7][8]

-

Condition: Store powder at -20°C. Desiccate.

-

Shelf Life: Stable for >2 years if kept dry.

-

Hygroscopicity: The compound is not highly hygroscopic, but moisture can hydrolyze activated esters if stored after activation.

References

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[1][4][][7][] Molecular BioSystems. (Demonstrates the critical nature of linker length, specifically citing alkyl chains). Retrieved from [Link]

-

PubChem. 6-Aminohexanoic Acid (Parent Compound) Data.[1][9] National Library of Medicine. Retrieved from [Link][1]

Sources

- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 9. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Boc-Epsilon-Aminocaproic Acid in High-Fidelity ELISA Development

This Application Note is designed for researchers and assay developers requiring high-sensitivity competitive or indirect ELISAs for small molecules (haptens). It details the use of Boc-Epsilon-Aminocaproic Acid (Boc-6-Ahx-OH) as a strategic linker to overcome steric hindrance and maximize epitope recognition.

Executive Summary: The Geometry of Sensitivity

In the development of Enzyme-Linked Immunosorbent Assays (ELISA) for small molecules (haptens such as drugs, steroid hormones, or metabolites), a critical failure point is steric hindrance . When a small hapten is conjugated directly to a large carrier protein (like BSA or KLH) or a solid surface, the antibody binding pocket is often physically blocked by the carrier's bulk.